molecular formula C20H29N3O B5680750 N-cyclohexyl-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carboxamide

N-cyclohexyl-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carboxamide

Cat. No.: B5680750
M. Wt: 327.5 g/mol
InChI Key: CZTOPYHXTHGKAA-JXMROGBWSA-N
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Description

N-cyclohexyl-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carboxamide is a complex organic compound with a piperazine core. This compound is notable for its unique structure, which includes a cyclohexyl group and a phenylprop-2-en-1-yl group attached to the piperazine ring. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carboxamide typically involves the reaction of cyclohexylamine with 4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carboxylic acid. The reaction is carried out under controlled conditions, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-cyclohexyl-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cyclohexyl-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carboxamide involves its interaction with specific molecular targets. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • N-cyclohexyl-4-(diphenylmethyl)-1-piperazinecarboxamide
  • N-cyclohexyl-4-[(E)-3-phenylprop-2-enyl]piperazine-1-carboxamide

Uniqueness

N-cyclohexyl-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a cyclohexyl group and a phenylprop-2-en-1-yl group attached to the piperazine ring sets it apart from other similar compounds .

Properties

IUPAC Name

N-cyclohexyl-4-[(E)-3-phenylprop-2-enyl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N3O/c24-20(21-19-11-5-2-6-12-19)23-16-14-22(15-17-23)13-7-10-18-8-3-1-4-9-18/h1,3-4,7-10,19H,2,5-6,11-17H2,(H,21,24)/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZTOPYHXTHGKAA-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)N2CCN(CC2)CC=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)NC(=O)N2CCN(CC2)C/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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